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Compound of Interest

Compound Name: 4,6-Dimethoxysalicylaldehyde

Cat. No.: B1329352

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for 4,6-
dimethoxysalicylaldehyde, a key intermediate in the synthesis of various biologically active
compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data
acquisition.

Spectroscopic Data Summary

The spectral data provides unambiguous confirmation of the structure of 4,6-
dimethoxysalicylaldehyde (CoH1004, Molar Mass: 182.17 g/mol ).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about
the molecular structure of a compound.

1H NMR (Proton NMR) Data
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~11.0 Singlet 1H -OH (hydroxyl proton)
] -CHO (aldehyde
~9.9 Singlet 1H
proton)
] Ar-H (aromatic
~7.0-7.6 Multiplet 2H
protons)
) -OCHs (methoxy
~3.8 Singlet 6H
protons)
13C NMR (Carbon-13 NMR) Data
Chemical Shift (8) ppm Assignment

~190 C=0 (aldehyde)
~160-165 C-0O (aromatic)
~110-140 C-C (aromatic)
~90-100 C-H (aromatic)
~55 -OCHs (methoxy)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.
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Wavenumber (cm~?) Vibration Functional Group
3200-3550 (broad) O-H stretch Phenolic hydroxyl
2850-3000 C-H stretch Aldehyde, Methoxy, Aromatic
~2720 and ~2820 C-H stretch Aldehyde (Fermi resonance)
1650-1700 C=0 stretch Aldehyde

1500-1600 C=C stretch Aromatic ring

1000-1300 C-O stretch Methoxy, Phenol

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a compound. The data presented here was obtained via Gas Chromatography-Mass
Spectrometry (GC-MS).[1]

Mass-to-Charge Ratio (m/z) Interpretation

182 [M]* (Molecular ion)[1]
181 [M-H]*

164 [M-H20]* or [M-CHa]*

Experimental Protocols

The following are generalized protocols for the acquisition of the spectral data presented
above.

NMR Spectroscopy

A sample of 4,6-dimethoxysalicylaldehyde is dissolved in a deuterated solvent, typically
chloroform-d (CDCIs) or dimethyl sulfoxide-de (DMSO-ds), and transferred to an NMR tube. 1H
and 3C NMR spectra are recorded on a spectrometer, for instance, a Varian A-60D instrument.
[1] Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS)
internal standard.
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FT-IR Spectroscopy

The IR spectrum of solid 4,6-dimethoxysalicylaldehyde can be obtained using the KBr wafer
technique.[1] A small amount of the finely ground sample is mixed with dry potassium bromide
(KBr) powder and pressed into a thin, transparent pellet. The pellet is then placed in the sample
holder of an FTIR spectrometer and the spectrum is recorded.

Mass Spectrometry

Mass spectral data is typically acquired using a gas chromatograph coupled to a mass
spectrometer (GC-MS). The sample is injected into the GC, where it is vaporized and
separated from any impurities. The separated compound then enters the mass spectrometer,
where it is ionized, commonly by electron impact. The resulting ions are separated based on

their mass-to-charge ratio and detected.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

compound like 4,6-dimethoxysalicylaldehyde.
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Workflow for Spectroscopic Analysis of 4,6-Dimethoxysalicylaldehyde
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Caption: Spectroscopic Analysis Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectral Data Analysis of 4,6-
Dimethoxysalicylaldehyde: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available
at: [https://lwww.benchchem.com/product/b1329352#spectral-data-nmr-ir-mass-spec-of-4-6-
dimethoxysalicylaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
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